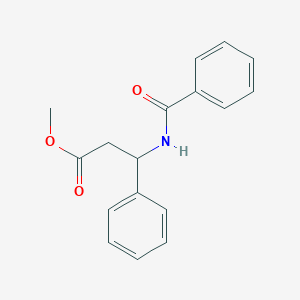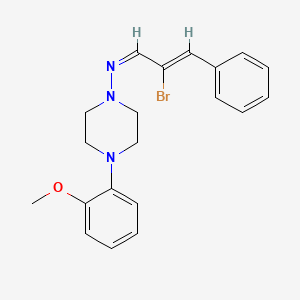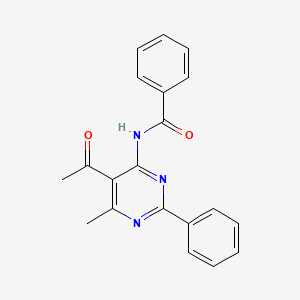![molecular formula C19H21FN2O3S B5917453 N-[2-(2-fluorophenyl)ethyl]-1-(phenylsulfonyl)prolinamide](/img/structure/B5917453.png)
N-[2-(2-fluorophenyl)ethyl]-1-(phenylsulfonyl)prolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2-fluorophenyl)ethyl]-1-(phenylsulfonyl)prolinamide, also known as FPEPS, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. FPEPS is a proline-based compound that has been synthesized through a multistep process.
Mechanism of Action
The mechanism of action of N-[2-(2-fluorophenyl)ethyl]-1-(phenylsulfonyl)prolinamide is not fully understood, but it is believed to involve the inhibition of enzymes that are involved in the production of reactive oxygen species (ROS) and the induction of antioxidant enzymes. N-[2-(2-fluorophenyl)ethyl]-1-(phenylsulfonyl)prolinamide has also been shown to modulate the activity of certain signaling pathways that are involved in cell survival and apoptosis.
Biochemical and Physiological Effects
N-[2-(2-fluorophenyl)ethyl]-1-(phenylsulfonyl)prolinamide has been shown to have several biochemical and physiological effects, including the inhibition of ROS production, the induction of antioxidant enzymes, and the modulation of signaling pathways involved in cell survival and apoptosis. N-[2-(2-fluorophenyl)ethyl]-1-(phenylsulfonyl)prolinamide has also been shown to have anti-inflammatory effects and to promote the growth and differentiation of neuronal cells.
Advantages and Limitations for Lab Experiments
One advantage of using N-[2-(2-fluorophenyl)ethyl]-1-(phenylsulfonyl)prolinamide in lab experiments is its reproducibility and reliability in synthesis. N-[2-(2-fluorophenyl)ethyl]-1-(phenylsulfonyl)prolinamide is also relatively stable and can be stored for extended periods of time. However, one limitation of using N-[2-(2-fluorophenyl)ethyl]-1-(phenylsulfonyl)prolinamide in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for N-[2-(2-fluorophenyl)ethyl]-1-(phenylsulfonyl)prolinamide research. One area of focus is the development of N-[2-(2-fluorophenyl)ethyl]-1-(phenylsulfonyl)prolinamide analogs that have improved solubility and bioavailability. Another area of research is the investigation of N-[2-(2-fluorophenyl)ethyl]-1-(phenylsulfonyl)prolinamide as a potential treatment for other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, the potential use of N-[2-(2-fluorophenyl)ethyl]-1-(phenylsulfonyl)prolinamide in combination with other therapeutic agents is an area of interest for future research.
Conclusion
In conclusion, N-[2-(2-fluorophenyl)ethyl]-1-(phenylsulfonyl)prolinamide is a proline-based compound that has gained attention in scientific research due to its potential therapeutic applications. The synthesis of N-[2-(2-fluorophenyl)ethyl]-1-(phenylsulfonyl)prolinamide involves a multistep process that has been shown to be reliable and reproducible. N-[2-(2-fluorophenyl)ethyl]-1-(phenylsulfonyl)prolinamide has been shown to have neuroprotective effects and to promote neuronal survival in animal models of neurological disorders. The mechanism of action of N-[2-(2-fluorophenyl)ethyl]-1-(phenylsulfonyl)prolinamide is not fully understood, but it is believed to involve the inhibition of ROS production and the modulation of signaling pathways involved in cell survival and apoptosis. N-[2-(2-fluorophenyl)ethyl]-1-(phenylsulfonyl)prolinamide has several biochemical and physiological effects, including anti-inflammatory effects and the promotion of neuronal growth and differentiation. While N-[2-(2-fluorophenyl)ethyl]-1-(phenylsulfonyl)prolinamide has limitations in terms of solubility, its potential therapeutic applications make it an area of interest for future research.
Synthesis Methods
The synthesis of N-[2-(2-fluorophenyl)ethyl]-1-(phenylsulfonyl)prolinamide involves a multistep process that includes the reaction of proline with phenylsulfonyl chloride, followed by the reaction of the resulting compound with 2-fluoroethylamine hydrochloride. The final product is obtained through purification and recrystallization. The synthesis of N-[2-(2-fluorophenyl)ethyl]-1-(phenylsulfonyl)prolinamide has been reported in several scientific publications, and it has been shown to be a reliable and reproducible method.
Scientific Research Applications
N-[2-(2-fluorophenyl)ethyl]-1-(phenylsulfonyl)prolinamide has been the subject of several scientific studies due to its potential therapeutic applications. One area of research has focused on the use of N-[2-(2-fluorophenyl)ethyl]-1-(phenylsulfonyl)prolinamide as a potential treatment for neurological disorders, such as Alzheimer's disease and Parkinson's disease. N-[2-(2-fluorophenyl)ethyl]-1-(phenylsulfonyl)prolinamide has been shown to have neuroprotective effects and to promote neuronal survival in animal models of these diseases.
properties
IUPAC Name |
1-(benzenesulfonyl)-N-[2-(2-fluorophenyl)ethyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O3S/c20-17-10-5-4-7-15(17)12-13-21-19(23)18-11-6-14-22(18)26(24,25)16-8-2-1-3-9-16/h1-5,7-10,18H,6,11-14H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBIXOCONRHOKMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2)C(=O)NCCC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrrolidine-2-carboxamide, N-[2-(2-fluorophenyl)ethyl]-1-phenylsulfonyl- | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-({4,6-bis[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazin-2-yl}amino)phenyl](phenyl)methanone](/img/structure/B5917372.png)
![N-(4-ethylphenyl)-N'-{imino[(8-methoxy-4-methyl-2-quinazolinyl)amino]methyl}thiourea](/img/structure/B5917380.png)
![2-{[2-(3-methoxyphenyl)-1-pyrrolidinyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5917383.png)

![N-(4,6-dimethyl-2-pyrimidinyl)-N'-[(4-methylphenyl)sulfonyl]-1-indolinecarboximidamide](/img/structure/B5917396.png)
![N-{[(3-chloro-4-fluorophenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-1-phenylmethanesulfonamide](/img/structure/B5917398.png)


![N-(3-methoxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5917428.png)
![3-[(4-bromobenzyl)thio]-5-(2-furyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B5917431.png)
![2-phenoxy-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5917439.png)


